2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-
Overview
Description
2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is an organic compound with the molecular formula C17H22O5 and a molecular weight of 306.35. It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has multiple acetyloxy and methyl groups .
Preparation Methods
The synthesis of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- typically involves the acylation of a phenyl derivative with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete acylation. Industrial production methods may involve the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar compounds include other acetyloxy-substituted phenyl derivatives. Compared to these compounds, 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- is unique due to its specific substitution pattern and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxobutyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-9(18)7-8-15-12(4)16(21-13(5)19)10(2)11(3)17(15)22-14(6)20/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPIWEHMRPAXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068827 | |
Record name | 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53101-69-2 | |
Record name | 4-[2,5-Bis(acetyloxy)-3,4,6-trimethylphenyl]-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53101-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 4-(2,5-bis(acetyloxy)-3,4,6-trimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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